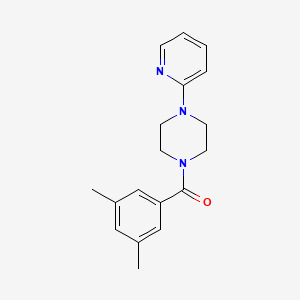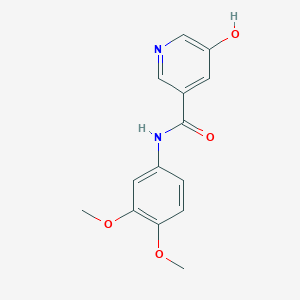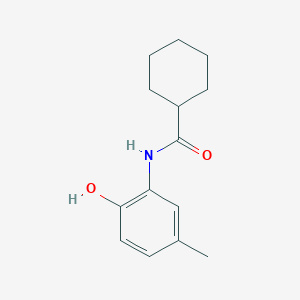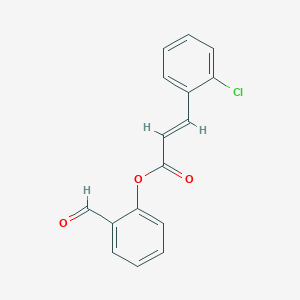
2-naphthaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone, commonly known as NATA, is a fluorescent probe that is widely used in scientific research. NATA is a derivative of 2-naphthaldehyde and is synthesized through a simple and efficient method. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and application in various fields of research.
作用機序
NATA is a fluorescent probe that undergoes a fluorescence emission when excited by light of a specific wavelength. The mechanism of action of NATA involves the formation of a complex between the probe and the target molecule. The complex formation causes a change in the electronic structure of NATA, resulting in a shift in its fluorescence emission. The change in fluorescence emission can be used to monitor the binding of NATA to the target molecule.
Biochemical and Physiological Effects:
NATA has been shown to have a low toxicity and is well tolerated by biological systems. It has been used to study the effect of various compounds on biological systems and has been shown to be a reliable indicator of cellular activity. NATA has also been used to study the effects of pH on biological systems and has been shown to be a sensitive indicator of changes in pH.
実験室実験の利点と制限
NATA has several advantages for use in lab experiments. It is a highly sensitive and selective probe that can detect small changes in biological systems. It is also easy to use and can be incorporated into a wide range of experimental setups. However, NATA has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission. It also has a limited range of excitation and emission wavelengths, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of NATA in scientific research. One area of interest is the development of new probes based on the NATA structure. These probes could be designed to have improved sensitivity and selectivity for specific biological targets. Another area of interest is the use of NATA in vivo. The development of new imaging techniques could allow for the use of NATA to monitor biological processes in living organisms. Finally, the use of NATA in drug discovery is an area of active research. NATA could be used to screen compounds for their ability to bind to specific biological targets, which could lead to the development of new drugs.
合成法
NATA is synthesized through a reaction between 2-naphthaldehyde, 4,6-dianilino-1,3,5-triazine, and hydrazine hydrate. The reaction takes place under mild conditions and yields a highly pure and stable product. The synthesis method is well established and has been optimized for high yield and purity.
科学的研究の応用
NATA is widely used as a fluorescent probe in various fields of scientific research. It has been used to study protein-ligand interactions, enzyme kinetics, and DNA binding. NATA is also used as a pH indicator and has been used to study the pH of various biological systems. Its high sensitivity and selectivity make it an ideal probe for studying biological processes.
特性
IUPAC Name |
2-N-[(E)-naphthalen-2-ylmethylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7/c1-3-11-22(12-4-1)28-24-30-25(29-23-13-5-2-6-14-23)32-26(31-24)33-27-18-19-15-16-20-9-7-8-10-21(20)17-19/h1-18H,(H3,28,29,30,31,32,33)/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWEFGYDAXGQI-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)

![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)